molecular formula C11H21Cl2N3 B2858354 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride CAS No. 1181458-54-7

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride

Cat. No.: B2858354
CAS No.: 1181458-54-7
M. Wt: 266.21
InChI Key: KFMFLEHVESYGNV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13-14;;/h7,9H,4-6,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMFLEHVESYGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives with Cyclohexenone Precursors

The indazole core is typically constructed via cyclization reactions. A common approach involves reacting 4-tert-butylcyclohexenone with hydrazine derivatives under acidic conditions. For example:

  • Reagents : 4-tert-Butylcyclohexenone, hydrazine hydrate, hydrochloric acid.
  • Conditions : Reflux in ethanol at 80°C for 12 hours.
  • Mechanism : Acid-catalyzed cyclization forms the tetrahydroindazole ring, with the tert-butyl group pre-installed at the 1-position.

This method yields the free base, which is subsequently converted to the dihydrochloride salt by treatment with HCl gas in anhydrous diethyl ether.

Post-Cyclization Alkylation Strategies

For cases where direct cyclization is challenging, post-synthetic alkylation is employed:

  • Synthesize 4,5,6,7-tetrahydro-1H-indazol-4-amine via cyclization of cyclohexenone with methylhydrazine.
  • Introduce the tert-butyl group using tert-butyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) and isolate the dihydrochloride salt using HCl/ethanol.

Key Data :

Step Yield (%) Purity (%)
Cyclization 65 92
Alkylation 78 89
Salt Formation 95 99

Optimization Strategies for Industrial-Scale Production

Catalytic Enhancements

The use of Lewis acids (e.g., zinc chloride) improves regioselectivity during cyclization, reducing byproducts such as 2-tert-butyl isomers. A study demonstrated a 15% increase in yield when ZnCl₂ (5 mol%) was added.

Solvent Systems and Temperature Control

  • Cyclization : Tetrahydrofuran (THF) at 70°C enhances reaction kinetics compared to ethanol.
  • Salt Formation : Isopropanol as a solvent minimizes HCl volatilization, improving salt stoichiometry.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with a gradient of methanol (2–10%) in dichloromethane removes residual tert-butyl bromide.
  • Recrystallization : The dihydrochloride salt is recrystallized from ethanol/water (4:1) to achieve >99% purity.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).
  • NMR : ¹H NMR (400 MHz, D₂O) δ 1.40 (s, 9H, tert-butyl), 2.80–3.10 (m, 4H, CH₂), 3.60 (t, 1H, NH).

Challenges and Mitigation

Steric Hindrance in Alkylation

The tert-butyl group’s bulkiness necessitates prolonged reaction times (24–48 hours) for complete alkylation. Microwave-assisted synthesis at 100°C reduces this to 4 hours.

Hygroscopicity of the Dihydrochloride Salt

Storing the compound under nitrogen with desiccants (e.g., silica gel) prevents clumping.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group at the C4 position undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the amine to a nitro or hydroxylamine derivative. For example:

  • Reagents : KMnO₄ in acidic or neutral media.

  • Products : Formation of 1-tert-butyl-4-nitroso-4,5,6,7-tetrahydro-1H-indazole or hydroxylamine intermediates.

Reduction Reactions

Reduction typically targets unsaturated bonds or functional groups introduced via oxidation. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces carbonyl groups or nitro intermediates back to amines:

  • Example : Reduction of a nitroso derivative regenerates the primary amine group under mild conditions.

Substitution Reactions

The amine group participates in nucleophilic substitution, particularly in the presence of halogenating agents:

Reaction TypeReagents/ConditionsProductSource
Halogenation SOCl₂, PCl₅, or POCl₃4-Chloro-1-tert-butyl-tetrahydroindazole
Sulfonation Sulfur trioxide (SO₃) in H₂SO₄Sulfonamide derivatives

Bromination and Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution at electron-rich positions. Bromination using N-bromosuccinimide (NBS) introduces bromine atoms selectively:

SubstrateReagentsPosition BrominatedIC₅₀ (μM)Source
Analogous compoundNBS, CCl₄C72.6 ± 0.1

Alkylation and Arylation

The tert-butyl group can be modified via Suzuki-Miyaura cross-coupling or alkylation:

  • Suzuki Reaction : Iodination at C3 followed by coupling with aryl boronic acids introduces diverse aryl groups .

  • Alkylation : Reaction with α-chloroketones or benzyl halides extends the N1 substituent .

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound exhibits enhanced water solubility. Deprotonation of the amine under basic conditions (pH > 10) facilitates reactions like acylation:

  • Acylation : Acetic anhydride or acetyl chloride forms 4-acetamido derivatives.

Cycloaddition and Ring-Opening Reactions

The tetrahydroindazole core participates in [3+2] cycloadditions with diazo compounds, forming fused pyrazole or triazole rings under catalytic conditions .

Comparative Reactivity with Analogs

Key differences in reactivity between 1-tert-butyl-tetrahydroindazol-4-amine and its analogs:

Compound ModificationReactivity ProfileSource
1-Methyl analog Faster oxidation due to reduced steric hindrance
N1-Pyridyl substituent Enhanced electrophilic substitution at C7

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing tert-butylamine and indazole fragments.

  • Photodegradation : UV exposure leads to ring-opening via C–N bond cleavage.

Scientific Research Applications

Pharmacological Applications

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride has been investigated for its potential therapeutic effects:

Antidepressant Activity

Research indicates that compounds with indazole structures can exhibit antidepressant-like effects. Studies have shown that derivatives of tetrahydroindazole may interact with serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been proposed that the indazole moiety could help in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Anticancer Properties

Indazole derivatives have been explored for their anticancer properties. The unique structural features of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine may contribute to inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Chemical Synthesis

The synthesis of this compound involves several steps typically including:

  • Formation of the indazole core.
  • Introduction of the tert-butyl group.
  • Dihydrochloride salt formation to enhance solubility and stability.

These synthetic pathways are crucial for producing the compound in a laboratory setting for further research applications.

Case Study 1: Antidepressant Screening

In a recent study published in a pharmacological journal, researchers evaluated the antidepressant effects of various tetrahydroindazole derivatives. The study found that 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine exhibited significant activity in animal models when tested against established antidepressant drugs .

Case Study 2: Neuroprotection in Cell Cultures

A laboratory investigation focused on the neuroprotective effects of this compound on human neuronal cell lines exposed to oxidative stress. Results indicated that treatment with 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine significantly reduced cell death and inflammation markers compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride
  • CAS Number : 1181458-54-7
  • Molecular Formula : C₁₁H₂₁Cl₂N₃
  • Molecular Weight : 266.21 g/mol
  • Salt Form : Dihydrochloride (enhances solubility and stability) .

Structural Features :

  • The molecule comprises a tetrahydroindazole core with a tert-butyl substituent at position 1 and an amine group at position 3. The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmacological applications.

Structural Analogues with Varied Substituents

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
  • Molecular Formula : C₁₃H₁₅ClFN₃
  • Key Difference : Aromatic 2-fluorophenyl group instead of tert-butyl.
  • Implications :
    • The electron-withdrawing fluorine may enhance binding affinity to targets like DHODH through polar interactions.
    • Reduced steric bulk compared to tert-butyl could improve metabolic stability .
1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • Key Difference : Benzyl substituent at position 1.
  • Synthetic Note: Reacted with acryloyl chloride to yield a product with low yield (8%), suggesting steric hindrance or reactivity challenges with bulkier groups .
N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
  • Molecular Formula : C₁₃H₂₂Cl₂N₂
  • Key Difference : Methyl group instead of tert-butyl.
  • Implications :
    • Reduced lipophilicity compared to tert-butyl may lower membrane permeability but improve aqueous solubility .
1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
  • Key Difference : Aromatic dimethylphenyl group.
  • Implications: Potential for π-π stacking interactions in target binding, unlike the aliphatic tert-butyl group .

Pharmacological and Physicochemical Comparisons

Compound Substituent Molecular Weight (g/mol) Salt Form Key Applications
Target compound tert-butyl 266.21 Dihydrochloride DHODH inhibition (inferred)
1-(2-Fluorophenyl)-analogue 2-fluorophenyl 267.74 Hydrochloride Anti-tumor research
Pramipexole dihydrochloride monohydrate Benzothiazole core 302.26 Dihydrochloride Parkinson’s disease treatment
Brequinar Quinoline derivative 454.30 Free acid DHODH inhibitor (reference drug)

Key Observations :

  • Salt Forms : Dihydrochloride salts (target compound, pramipexole) are common in pharmaceuticals to enhance solubility and bioavailability .
  • Aromatic groups (e.g., fluorophenyl): Facilitate specific binding interactions but may introduce synthetic complexity .

Q & A

Q. What analytical methods detect degradation products under stressed conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative/hydrolytic conditions.
  • LC-MS/MS : Identify degradation pathways (e.g., deamination, ring-opening) via fragmentation patterns.
  • Stability-Indicating Assays : Validate HPLC methods to separate and quantify degradation products .

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